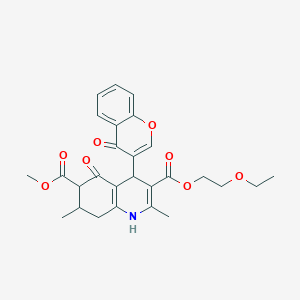
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, iodo, methyl, and nitro functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-methyl-4-nitrobenzoic acid.
Amidation: The 3-methyl-4-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 2-chloro-4-iodoaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro and iodo groups in N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Tin(II) chloride in hydrochloric acid, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Reduction: Formation of N-(2-chloro-4-iodophenyl)-3-methyl-4-aminobenzamide.
Oxidation: Formation of N-(2-chloro-4-iodophenyl)-3-carboxy-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential anti-inflammatory and anticancer properties.
- Used in the development of diagnostic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and ligands.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- N-(2-chloro-4-iodophenyl)-3-methoxybenzamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
- N-(2-chloro-4-iodophenyl)-2-furamide
Comparison:
- N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both nitro and methyl groups, which confer distinct electronic and steric properties.
- The nitro group enhances the compound’s reactivity in reduction reactions, while the methyl group influences its hydrophobicity and binding interactions.
- Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(16)7-11(12)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDCEWPFHWJQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B5967465.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5967473.png)

![4-butyl-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B5967478.png)
![1-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5967487.png)
![4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5967501.png)
![4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5967505.png)
![2-[1-benzyl-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5967511.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B5967517.png)
![3-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5967521.png)

![4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B5967538.png)
methylidene]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B5967544.png)
![3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride](/img/structure/B5967551.png)
